molecular formula C₂₀H₂₆O₂ B1146688 delta-5(6)-Didehydronorethindrone CAS No. 22933-71-7

delta-5(6)-Didehydronorethindrone

Cat. No. B1146688
CAS RN: 22933-71-7
M. Wt: 298.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to Delta-5(6)-Didehydronorethindrone, involving complex organic transformations, is a critical area of research. Notably, synthetic approaches often employ methods like Sharpless asymmetric epoxidation and dihydroxylation, followed by cascade cyclizations. For instance, a stereodivergent total synthesis method developed for Delta(13)-9-isofurans showcases the intricate steps involved in synthesizing complex steroid-like structures, highlighting the importance of precise control over stereochemistry and functional group transformations (Taber, Gu, & Li, 2009).

Scientific Research Applications

Genetic Regulation and Biosynthesis

Research on the genetic regulation of unsaturated fatty acid composition has unveiled a novel nuclear hormone receptor, NHR-80, that regulates delta-9 desaturase gene expression in Caenorhabditis elegans. This receptor plays a crucial role in maintaining optimal fatty acid composition, essential for survival and cellular function. The study by Brock, Browse, and Watts (2006) highlights the complex regulation of delta-9 desaturases, underscoring the importance of adequate synthesis of unsaturated fatty acids in organisms, similar to the function and regulation of compounds akin to Delta-5(6)-Didehydronorethindrone in metabolic pathways Brock, Browse, & Watts, 2006.

Chemical Synthesis and Stability

The development of antitussive agents highlights the synthesis of compounds with structural similarities to Delta-5(6)-Didehydronorethindrone, focusing on improving metabolic stability. Sakami et al. (2008) designed TRK-851, a derivative with enhanced potency and stability, illustrating the process of chemical modification to achieve desired pharmacological properties while addressing metabolic challenges Sakami et al., 2008.

Cardioprotective Effects

Research into the cardioprotective effects of delta opioid receptor stimulation in human heart muscle by Bell et al. (2000) provides insights into the therapeutic potentials of compounds that interact with the human myocardium. Their findings suggest that stimulation of the delta opioid receptor can protect human muscle from simulated ischemia, akin to preconditioning, and involves the opening of mitochondrial K(ATP) channels Bell et al., 2000.

Combined Therapeutic Strategies

Investigations into combined treatment strategies, such as the work by Tham et al. (2018) on colorectal cancer cells, demonstrate the potential of natural chemosensitizers in conjunction with traditional chemotherapeutic drugs. Their research into the combinatorial effects of delta-tocotrienol (δ-T3) and 5-fluorouracil (5-FU) presents a novel approach to cancer treatment, indicating enhanced cell death through both apoptosis and autophagy Tham et al., 2018.

Nutritional and Metabolic Implications

The study on the genetic variation at the FADS1-FADS2 gene locus by Al-Hilal et al. (2013) explores the impact of single nucleotide polymorphisms on the activities of delta-5 and delta-6 desaturases, enzymes crucial for the endogenous synthesis of long-chain polyunsaturated fatty acids. This research provides a foundation for understanding the nutritional and metabolic implications of fatty acid biosynthesis and its regulation, relevant to compounds structurally related to Delta-5(6)-Didehydronorethindrone Al-Hilal et al., 2013.

Mechanism of Action

D5D could aggravate cancer progression via mediating arachidonic acid (AA)/prostaglandin E2 production from dihomo-γ-linolenic acid (DGLA), resulting in activation of EP receptors, inflammatory pathways, and immunosuppression .

Safety and Hazards

Alterations of D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Future Directions

There is a potentially useful therapeutic application of D5D/D6D activity modulation, as suggested by anti-inflammatory and tumor-suppressing effects of D6D inhibition in mice models .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUHXSBTSDAML-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858215
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22933-71-7
Record name delta-5(6)-Didehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELTA-5(6)-DIDEHYDRONORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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